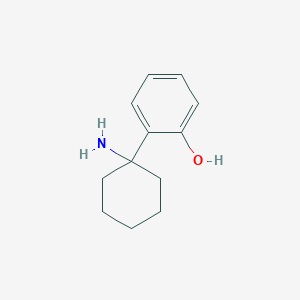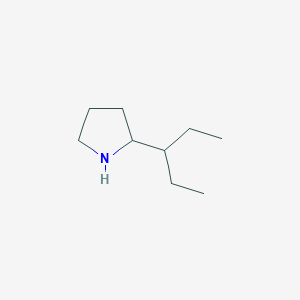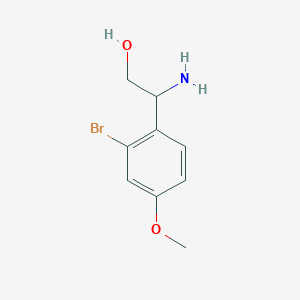
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2. It is a white or light yellow crystalline powder with a distinct aromatic odor. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but is insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves the N-methylation of bromotoluene followed by an amination reaction to produce the target compound . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound acts as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. This dual action can lead to changes in mood and behavior. Additionally, it has been found to have neuroprotective effects and to increase dopamine levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-(4-Methoxyphenyl)ethanol
- (S)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act on both serotonin and dopamine receptors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
2-amino-2-(2-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Clé InChI |
FLNZYFPVMJBELK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


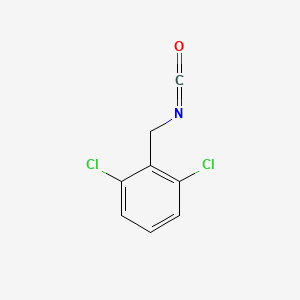
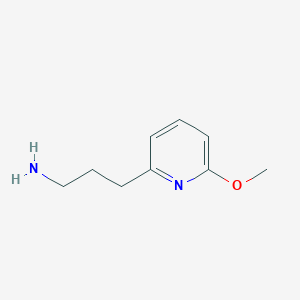
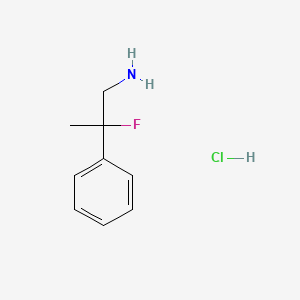

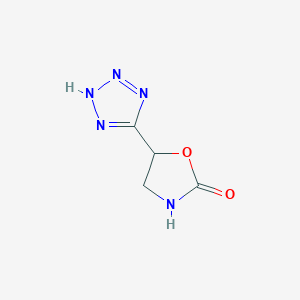
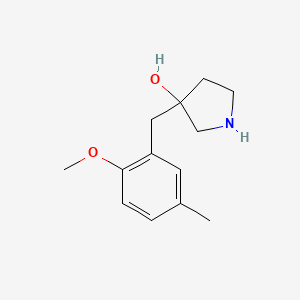
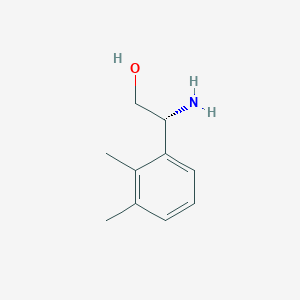

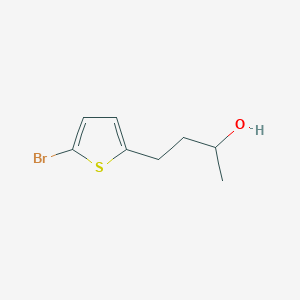


![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
